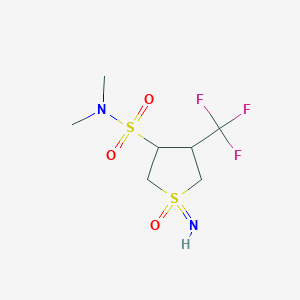

1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

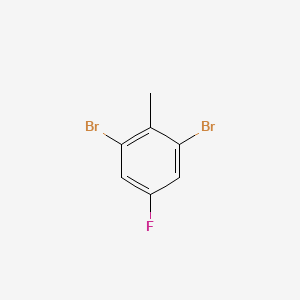

“1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide” is a chemical compound with the CAS Number: 2230799-72-9 . It has a molecular weight of 294.32 . The IUPAC name for this compound is 1-amino-N,N-dimethyl-4-(trifluoromethyl)-3,4-dihydro-2H-1lambda6-thiophene-3-sulfonamide 1-oxide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13F3N2O3S2/c1-12(2)17(14,15)6-4-16(11,13)3-5(6)7(8,9)10/h3,5-6H,4H2,1-2H3,(H2,11,13) . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.32 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Molecular Conformation and Tautomeric Behavior

Studies on sulfonamide derivatives, like the one described, often explore their molecular conformation and tautomeric behavior, which are critical for their pharmaceutical and biological activities. For instance, research on similar molecules has employed spectroscopic methods to identify different tautomeric forms, indicating a direct relationship between molecular conformation and biological function (Erturk et al., 2016).

Reactivity with Nucleophiles

The reactivity of sulfonamide derivatives with nucleophiles has been studied extensively. Reactions with heteronucleophiles—amines, alcohols, thiols, and trialkyl phosphites—have been explored to understand the chemical behavior of such compounds. These reactions are fundamental for synthesizing various chemical structures with potential applications in pharmaceuticals and materials science (Timoshenko et al., 2016).

Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides

The synthesis of organosulfur compounds, including sulfenamides, sulfinamides, and sulfonamides, is significant for drug design and discovery. Recent advancements have focused on developing efficient and environmentally friendly processes for preparing these compounds. Innovative methods, such as oxidative coupling of thiols and amines, have streamlined synthetic routes and reduced waste, highlighting the relevance of sulfonamide derivatives in medicinal chemistry (Cao et al., 2021).

Herbicidal Activity

Research into the structure-activity relationships of sulfonamide derivatives has led to the development of novel herbicides. By understanding the biophore models of various sulfonamide structures, researchers have synthesized compounds with significant herbicidal activities. These studies not only contribute to agricultural sciences but also offer insights into the versatile applications of sulfonamide derivatives (Ren et al., 2000).

Electrophilic Sulfur Sources in Reductive Cross-Coupling

The development of redox-active benzimidazolium sulfonamides as thiolating reagents for reductive C–S bond coupling represents another application. This method has enabled the efficient and practical synthesis of sulfonamide derivatives, showcasing the utility of such compounds in organic synthesis (Zhang et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

1-imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2O3S2/c1-12(2)17(14,15)6-4-16(11,13)3-5(6)7(8,9)10/h5-6,11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOLHMWPZPRVDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1CS(=N)(=O)CC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)-1lambda6-thiolane-3-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

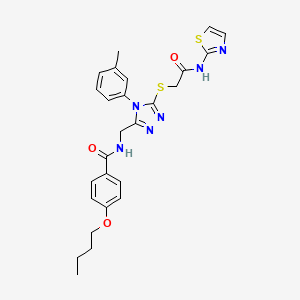

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2640942.png)

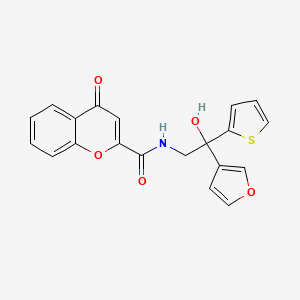

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide](/img/structure/B2640943.png)

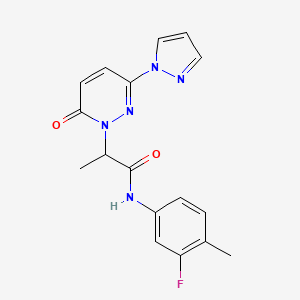

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2640947.png)

![2-[(Trimethylsilyl)oxy]propanenitrile](/img/structure/B2640949.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2640957.png)

![di-tert-Butyl 2,2'-(((S)-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate) 4-nitrobenzoate](/img/structure/B2640958.png)

![N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2640960.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2640962.png)